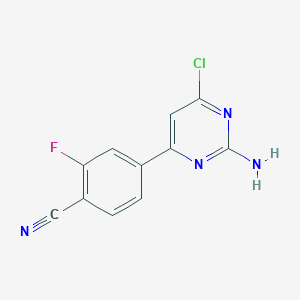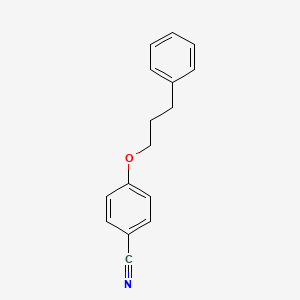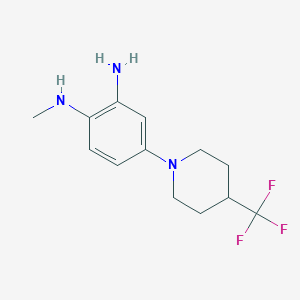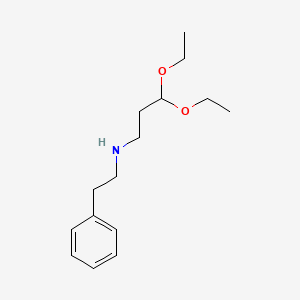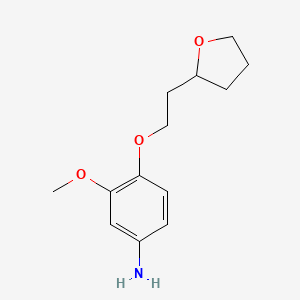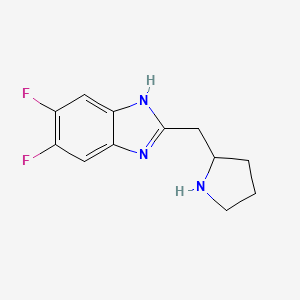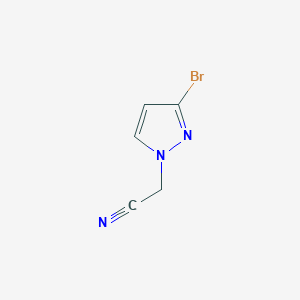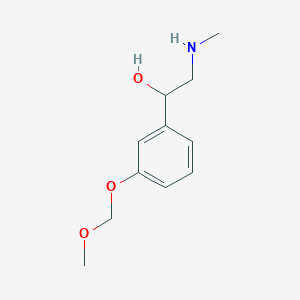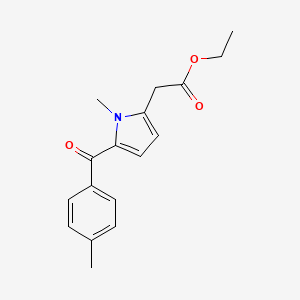
Tolmetin-d3 Ethyl Ester
概要
説明
準備方法
The synthesis of Tolmetin-d3 Ethyl Ester involves several key steps. One common synthetic route includes the reaction of 1-methylpyrrole-2-acetonitrile with p-toluoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields 1-methyl-5-p-toluoylpyrrole-2-acetic acid, which is then esterified to form the ethyl ester derivative .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality tolmetin suitable for pharmaceutical applications .
化学反応の分析
Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrole derivatives and carboxylic acids .
科学的研究の応用
Tolmetin-d3 Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of COX inhibitors and their mechanisms of action.
Biology: Research on its effects on cellular processes, such as inflammation and apoptosis, provides insights into its therapeutic potential.
Medicine: As an NSAID, it is extensively studied for its efficacy in treating conditions like arthritis, gout, and other inflammatory diseases.
Industry: Its anti-inflammatory properties make it a valuable component in the formulation of various pharmaceutical products
作用機序
The mechanism of action of Tolmetin-d3 Ethyl Ester involves the inhibition of COX enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation, pain relief, and reduced fever .
類似化合物との比較
Tolmetin-d3 Ethyl Ester can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, tolmetin is unique in its specific inhibition profile of COX enzymes and its pharmacokinetic properties .
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory effects but different pharmacokinetics.
Naproxen: Known for its longer half-life and sustained anti-inflammatory action.
Indomethacin: A potent NSAID with a different side effect profile compared to tolmetin.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
InChIキー |
ZWFRUUBPYBQDCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
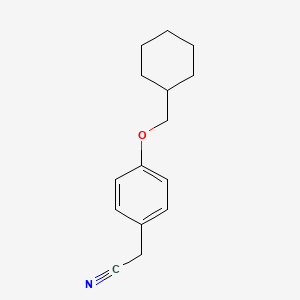
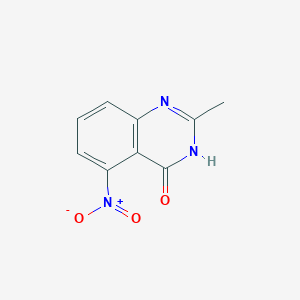
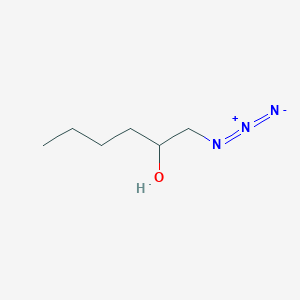
![N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8346283.png)
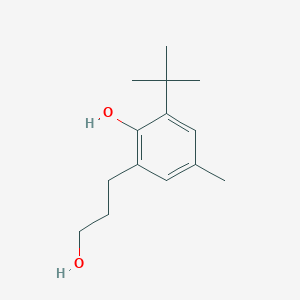
![N-[1-(4-bromophenyl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B8346294.png)
